molecular formula C11H8NO2- B073861 3-Indoleacrylic acid CAS No. 1204-06-4

3-Indoleacrylic acid

Cat. No. B073861
CAS RN: 1204-06-4
M. Wt: 187.19 g/mol
InChI Key: PLVPPLCLBIEYEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 3-Indoleacrylic acid and its derivatives involves innovative catalytic processes. For instance, 2-Amino-3-(arylthio)indoles were synthesized via a Rh(ii)-catalyzed C-S/N-C coupling reaction, with further oxidation to 2-amino-3-(arylsulfonyl)indoles and the removal of the N-sulfonyl group through reduction (Fanghui Ma et al., 2018). Another method involves a palladium-catalyzed synthesis of 3-acylated indoles through oxidative cross-coupling with α-amino carbonyl compounds, highlighting a novel C-N bond oxidative cleavage method (Ri‐Yuan Tang et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-Indoleacrylic acid derivatives can be complex and varied. For example, the synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide under palladium(II) catalysis illustrates the intricate structural possibilities (J. Sheng et al., 2014).

Chemical Reactions and Properties

Indole compounds engage in diverse chemical reactions, reflecting their chemical properties. The acylation of indoles via photoredox catalysis to form 3-acylindoles under mild conditions demonstrates the versatility in chemical reactivity and potential for complex molecule synthesis (Lijun Gu et al., 2016).

Physical Properties Analysis

The physical properties of 3-Indoleacrylic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid provide valuable data on the crystalline form, which is essential for understanding the compound's physical behavior (X. Xing, 2010).

Chemical Properties Analysis

The chemical properties of 3-Indoleacrylic acid and its derivatives, including reactivity, stability, and functional group transformations, are fundamental to their utility in synthetic chemistry. An efficient palladium-catalyzed synthesis of 3-acylindoles using free (N-H) indoles and nitriles highlights the compound's reactivity and the potential for creating diverse molecular architectures (T. Jiang & Guan‐Wu Wang, 2013).

Scientific Research Applications

  • Inhibition of Tryptophan Synthetase

    3-Indoleacrylic acid inhibits the growth of mycelia of Neurospora crassa, affecting tryptophan synthetase. This suggests potential applications in studying and manipulating tryptophan metabolism (Matchett, 1972).

  • Mass Spectrometry Analysis

    The substance exhibits unique characteristics in mass spectrometry, which could be useful in chemical analysis and research applications (Rogers, Milnes, & Gormally, 1992).

  • Algicidal Activity

    3-Indoleacrylic acid shows potential as an algicide in hydroponic systems, indicating its usefulness in agricultural and botanical research (Nonomura et al., 2001).

  • Synthesis for Research Purposes

    The compound has been synthesized with a 14C-label for research purposes, demonstrating its utility in biochemical studies (Morrison, Mohammad, & Severns, 1989).

  • Stem Cell Research

    A synthetic derivative of indoleacrylic acid, RSC133, shows promise in improving the reprogramming of human somatic cells into a pluripotent state, suggesting applications in stem cell research and therapy (Lee et al., 2012).

  • Synthesis of Functionalized Indoles

    The compound is used in the synthesis of functionalized 3-(1-thio)ethyl-1H-indoles, which could have implications in organic chemistry and pharmaceutical development (Gao et al., 2009).

  • Plasmid Stability in Microorganisms

    3-Indoleacrylic acid influences plasmid stability in recombinant microorganisms, suggesting its utility in genetic engineering and microbiology (Kim & Ryu, 1984).

  • Biochemical Studies in E. coli

    The effects of 3-Indoleacrylic acid on the trp promoter in E. coli have been studied, providing insights into molecular biology and genetic regulation (Park, Seo, & Lim, 1989).

  • Anthelmintic Activity

    This compound is isolated from the red alga Chondria atropurpurea and shows anthelmintic activity, highlighting its potential in pharmaceutical research (Davyt et al., 1998).

  • Laser Desorption Studies

    Its interaction with laser desorption methods has been studied, which is relevant in analytical chemistry (Rogers, Milnes, & Gormally, 1992).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Research has revealed the effects of 3-Indoleacrylic acid in the treatment of type 2 diabetes via intestinal barrier repairment and inflammation reduction . It has highlighted a host-microbial co-metabolite indoleacrylic acid that could activate AhR to perform its physiological effects . This provides new therapeutic strategies for metabolic diseases by targeting the gut microbiota and tryptophan metabolism .

properties

IUPAC Name

(E)-3-(1H-indol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVPPLCLBIEYEA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184060
Record name trans-3-Indoleacrylic acid
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indoleacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Indoleacrylic acid

CAS RN

29953-71-7, 1204-06-4
Record name trans-3-Indoleacrylic acid
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Record name Indoleacrylic acid
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Record name 3-Indolylacrylic acid
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Record name 2-Propenoic acid, 3-(1H-indol-3-yl)-
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Record name trans-3-Indoleacrylic acid
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Record name 3-(indol-3-yl)acrylic acid
Source European Chemicals Agency (ECHA)
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Record name trans-3-Indoleacrylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-INDOLYLACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Indoleacrylic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 - 186 °C
Record name Indoleacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
K Effiong, J Hu, C Xu, Y Zhang, S Yu, T Tang… - Marine Pollution …, 2022 - Elsevier
Harmful algal blooms (HABs) have induced severe damage worldwide. A novel high-efficient antialgal natural chemical, 3-indoleacrylic acid (3-IDC) with a 5-day half-maximal inhibitory …
Number of citations: 0 www.sciencedirect.com
K Rogers, J Milnes, J Gormally - … journal of mass spectrometry and ion …, 1992 - Elsevier
… containing 3-indoleacrylic acid and a dienophile can be accounted for as products of a [4 + 2] cycloaddition reaction between the dienophile and 3-vinylindole or 3-indoleacrylic acid …
Number of citations: 0 www.sciencedirect.com
K Rogers, J Milnes, J Gormally - … journal of mass spectrometry and ion …, 1992 - Elsevier
Laser desorption/laser ionization time-of-flight mass spectra of 3-indoleacrylic acid are described. These mass spectra are found to contain an ion peak at m/z 286 which is higher than …
Number of citations: 0 www.sciencedirect.com
T Mizukami, T Oka, S Itoh - Biotechnology letters, 1986 - Springer
The maximum level of human interferon-β activity was expressed under the control of theE. coli tryptophan promoter whenE. coli cells were induced at late logarithmic growth phase by 3…
Number of citations: 0 link.springer.com
MH Wang, P Peng, YM Liu, RB Jia… - Journal of microbiology …, 2013 - researchgate.net
… -3-indoleacrylic acid on the growth of M. aeruginosa. Groups of bars show the cell densities of M. aeruginosa under treatment of L-pyroglutamic acid and trans-3-indoleacrylic acid with …
Number of citations: 0 www.researchgate.net
TH Park, JH Seo, HC Lim - Biotechnology letters, 1989 - Springer
The effects of a derepressor, IAA (3β-indoleacrylic acid) ontrp promoter inE. coli are studied. Kinetic parameters for the effect are estimated through the model equations and experiments…
Number of citations: 0 link.springer.com
D Davyt, W Entz, R Fernandez… - Journal of natural …, 1998 - ACS Publications
… A new natural product, 3-indoleacrylamide (4), and the previously described chondriamides A and B (1, 2) and 3-indoleacrylic acid (5) were also isolated. The anthelmintic activities of …
Number of citations: 0 pubs.acs.org
AJ Greenberg, R Ketcham - Journal of Pharmaceutical …, 1978 - Wiley Online Library
… Therefore, it is established that 3indoleacrylic acid and its conjugate are urinary metabolites … It is thus possible that 5hydroxy-3-indoleacrylic acid or 5-methoxy-3-indoleacrylic acid may …
Number of citations: 0 onlinelibrary.wiley.com
TI Sergeeva, EI Zharova - … гематологии и переливания крови (ISSN 0552 …, 1979 - elibrary.ru
Development of spontaneous leukemias induced by 3-indoleacrylic acid in the highly-leukemic mouse strain AKR … DEVELOPMENT OF SPONTANEOUS LEUKEMIAS INDUCED BY 3-INDOLEACRYLIC …
Number of citations: 0 elibrary.ru
MJ Rao, M Duan, X Wei, H Zuo, L Ma… - Journal of the …, 2022 - Wiley Online Library
… Some alkaloids such as 3-indoleacrylic acid, N,N-dimethyl-5-methoxytryptamine, tryptamine… Four alkaloids such as trigonelline, piperidine, 3-Indoleacrylic acid, and 6-deoxyfagomine …
Number of citations: 0 onlinelibrary.wiley.com

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